molecular formula C5H9BrO B106657 Tetrahydrofurfuryl bromide CAS No. 1192-30-9

Tetrahydrofurfuryl bromide

Cat. No.: B106657
CAS No.: 1192-30-9
M. Wt: 165.03 g/mol
InChI Key: VOHILFSOWRNVJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl bromide can be synthesized through the bromination of tetrahydrofurfuryl alcohol. One common method involves the use of phosphorus tribromide and pyridine . The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, thermometer, separatory funnel, and calcium chloride tube. The mixture is cooled to -5°C, and the tetrahydrofurfuryl alcohol is added slowly with stirring. The reaction mixture is then allowed to stand for 24-48 hours before purification .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrobromic acid or phosphorus tribromide on the corresponding alcohol . The yield is significantly improved by using phosphorus tribromide and pyridine .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofurfuryl bromide primarily undergoes substitution reactions due to the presence of the bromine functional group . It can react with various nucleophiles to form different products.

Common Reagents and Conditions:

Major Products Formed: The major products formed from the substitution reactions of this compound include tetrahydrofurfuryl ethers, amines, and other substituted derivatives .

Mechanism of Action

The mechanism by which tetrahydrofurfuryl bromide exerts its effects is primarily through nucleophilic substitution reactions. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the bromine is attached .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(bromomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHILFSOWRNVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870857
Record name Furan, 2-(bromomethyl)tetrahydro-
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Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1192-30-9
Record name 2-(Bromomethyl)tetrahydrofuran
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Record name Furan, 2-(bromomethyl)tetrahydro-
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Record name Tetrahydrofurfuryl bromide
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Record name Furan, 2-(bromomethyl)tetrahydro-
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Record name Furan, 2-(bromomethyl)tetrahydro-
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Record name Tetrahydrofurfuryl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Tetrahydrofurfuryl bromide in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. For instance, it can be reacted with n-butyllithium to produce Pent-4-yn-1-ol with high yield []. This transformation highlights its utility in constructing more complex molecules. Furthermore, it acts as a precursor to the corresponding Grignard reagent, which can be further employed in various synthetic transformations.

Q2: Has this compound been used to study reaction mechanisms?

A2: Yes, researchers have utilized this compound, specifically its enantiomerically enriched form, to investigate chiral induction during bromocyclization reactions []. By studying its interaction with specific glycoside substrates, they gained insights into the stereochemical outcome of these reactions and the factors influencing them.

Q3: Are there efficient synthetic routes available for the preparation of this compound?

A3: Yes, a notable synthesis of this compound involves reacting Tetrahydrofurfuryl alcohol with Bromine in the presence of Triphenylphosphine []. This method offers several advantages, including mild reaction conditions and high yields, making it suitable for laboratory-scale preparations.

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